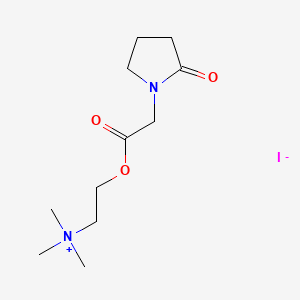![molecular formula C20H18N2O B14269453 11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol CAS No. 189568-67-0](/img/structure/B14269453.png)
11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol is a complex heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol consists of a quinoline core with methyl and propyl substituents, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol can be achieved through various synthetic routes. One common method involves the Skraup synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and oxidation to yield the desired quinoline derivative.
Industrial Production Methods
In an industrial setting, the production of 11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer with similar chemical properties.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of methyl and propyl groups enhances its lipophilicity and may improve its ability to interact with biological membranes .
Propriétés
Numéro CAS |
189568-67-0 |
|---|---|
Formule moléculaire |
C20H18N2O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol |
InChI |
InChI=1S/C20H18N2O/c1-3-6-13-14-8-4-7-12(2)18(14)22-19-15-9-5-10-17(23)20(15)21-11-16(13)19/h4-5,7-11,23H,3,6H2,1-2H3 |
Clé InChI |
AZQFHLHBSRXFHO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C2C=NC3=C(C2=NC4=C(C=CC=C14)C)C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


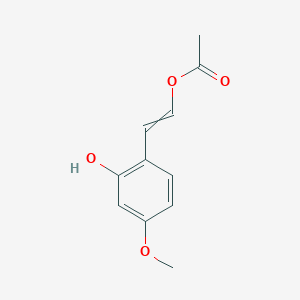
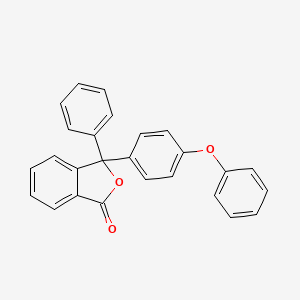
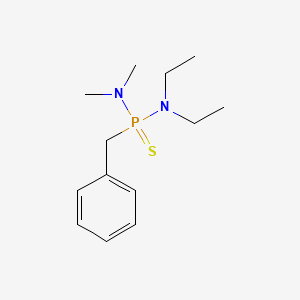
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)


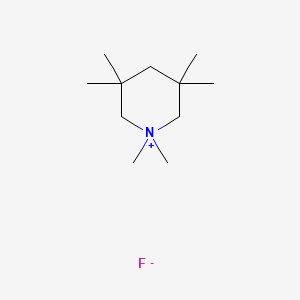
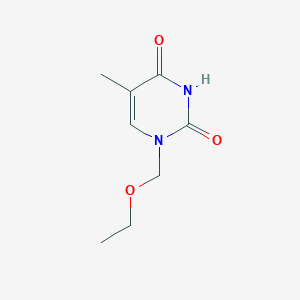
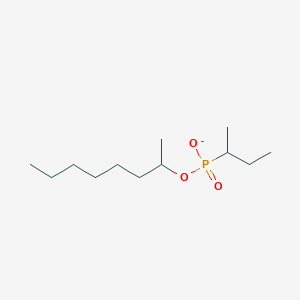
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)

